molecular formula C12H14O3 B2747787 2-[(4-cyclopropoxyphenoxy)methyl]oxirane CAS No. 2408963-44-8

2-[(4-cyclopropoxyphenoxy)methyl]oxirane

Cat. No.: B2747787
CAS No.: 2408963-44-8
M. Wt: 206.241
InChI Key: ZNVMPPPZVJHQCK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyclopropoxyphenoxy)methyl]oxirane can be achieved through several methods:

    Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA).

    Cyclization of Halohydrins: Another method involves the cyclization of halohydrins in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyclopropoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, carboxylic acids

    Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

    Diols: Formed through ring-opening oxidation reactions

    Alcohols: Formed through reduction reactions

    Substituted Phenoxy Compounds: Formed through electrophilic aromatic substitution reactions

Mechanism of Action

The mechanism of action of 2-[(4-cyclopropoxyphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The compound may interact with biological targets through covalent bonding with nucleophilic residues in proteins and enzymes, potentially leading to bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-cyclopropoxyphenoxy)methyl]oxirane is unique due to the presence of the cyclopropyloxy group, which imparts distinct steric and electronic effects.

Properties

IUPAC Name

2-[(4-cyclopropyloxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-10(15-11-5-6-11)4-2-9(1)13-7-12-8-14-12/h1-4,11-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVMPPPZVJHQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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